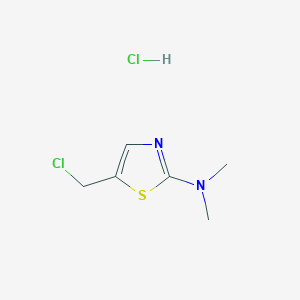
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride, also known as CMFDA or CellTracker Green, is a fluorescent dye used in scientific research for cell labeling and tracking. It is a thiazolyl compound that has a chloromethyl group attached to the nitrogen atom of the thiazole ring. CMFDA is a highly sensitive and stable dye that has become a popular tool for studying cell migration, proliferation, and differentiation.
Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Aminothiazoles and Their Properties : A study by Utinan et al. (1991) described the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles through the substitution of the chlorine atom at the 5-position of the benzoquinone ring with an amino group. This research highlighted the chemical, spectroscopic, and electrochemical properties of these aminothiazoles, contributing to the understanding of their potential applications in various fields (Utinan et al., 1991).
Structure of Adducts with Isothiocyanates : Another study by Ávalos et al. (1993) explored the reaction of 2-chloroethyl isothiocyanate with aliphatic and aromatic amines, leading to the easy formation of 2-arylamino-2-thiazoline hydrochlorides. This work corrected and unequivocally assigned structures to the products of condensation, providing insights into the structural characteristics of these compounds (Ávalos et al., 1993).
Biological Evaluation
- Antimalarial Agents : Faslager et al. (1973) synthesized thiadiazoles with remarkable antimalarial activity, including derivatives from 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole. These compounds were tested against Plasmodium berghei in mice, highlighting the potential of thiadiazole derivatives in developing new antimalarial treatments (Faslager et al., 1973).
Chemical Properties and Applications
- Direct Reductive Amination : Research by Xu et al. (2014) on the catalytic efficiency of dichlorobis(2,9-dimethyl-1,10-phenanthroline)ruthenium(II) in the direct reductive amination of 5-hydroxymethylfurfural showcased an innovative approach to synthesizing amines from bio-based compounds. This study contributes to the development of sustainable chemical processes (Xu et al., 2014).
properties
IUPAC Name |
5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S.ClH/c1-9(2)6-8-4-5(3-7)10-6;/h4H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKYVKVSWBBHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172528-27-5 |
Source


|
| Record name | 5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)






![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)


![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate](/img/structure/B2764174.png)

![(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2764177.png)
